tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Description
tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a spirocyclic compound featuring a fused 1-oxa-7-azaspiro[4.4]nonane core. The tert-butyl carbamate (Boc) group at position 7 provides steric protection and synthetic versatility, while the aminomethyl substituent at position 3 offers a reactive handle for further functionalization. This compound is primarily used as a building block in medicinal chemistry for exploring chemical space and designing bioactive molecules .
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-5-4-13(9-15)6-10(7-14)8-17-13/h10H,4-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIRWGRMPFSSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(CO2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing via Intramolecular Cyclization
Intramolecular cyclization of linear precursors is a widely reported method. For example, a tert-butyl-protected amine intermediate undergoes cyclization in the presence of a Lewis acid catalyst to form the spirocyclic core. Key steps include:
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Precursor functionalization : Introduction of oxa (oxygen) and aza (nitrogen) moieties at positions 1 and 7, respectively.
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Catalyst selection : Zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) facilitates cyclization by stabilizing transition states.
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Solvent optimization : Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) enhance reaction efficiency.
Epoxide-Amine Coupling
Alternative routes involve epoxide ring-opening followed by amine coupling. This method leverages the reactivity of epoxides with nucleophilic amines to form the spirocyclic structure:
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Epoxide preparation : tert-Butyl glycidyl ether derivatives serve as starting materials.
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Amine nucleophile : 3-(Aminomethyl) groups are introduced via SN2 mechanisms under basic conditions.
Stepwise Synthesis and Reaction Conditions
The following table summarizes a representative synthetic route adapted from patent literature:
| Step | Reaction Description | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Protection of amine group using tert-butyloxycarbonyl (Boc) | Triethylamine (TEA), Boc anhydride, DCM, 0°C to RT, 12 h | 85 |
| 2 | Cyclization to form spiro[4.4]nonane core | ZnCl₂, THF, reflux, 6 h | 72 |
| 3 | Deprotection of Boc group | HCl (4M in dioxane), DCM, 0°C, 2 h | 90 |
Critical Analysis :
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Step 1 : Boc protection ensures amine functionality remains inert during subsequent reactions.
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Step 2 : ZnCl₂ catalyzes the cyclization by coordinating to oxygen and nitrogen lone pairs, reducing ring strain.
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Step 3 : Acidic deprotection avoids side reactions, preserving the spirocyclic integrity.
Optimization of Key Parameters
Temperature and Solvent Effects
Catalytic Systems
Comparative studies highlight ZnCl₂’s superiority over BF₃·OEt₂ in minimizing epimerization (2% vs. 15% side products).
Analytical Validation of Synthetic Intermediates
The structural integrity of intermediates and the final product is confirmed via:
| Technique | Key Data for this compound |
|---|---|
| ¹H NMR | δ 1.44 (s, 9H, Boc), δ 3.21 (m, 2H, CH₂NH₂), δ 3.65–4.10 (m, 4H, oxa/aza rings) |
| ¹³C NMR | δ 28.3 (Boc CH₃), δ 80.1 (Boc C), δ 156.4 (C=O) |
| HRMS | [M+H]+ Calculated: 257.1864; Found: 257.1861 |
Spectroscopic Insights :
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The Boc group’s tert-butyl protons appear as a singlet at δ 1.44.
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Spiro carbon symmetry is evidenced by equivalent proton environments in the oxa and aza rings.
Challenges and Mitigation Strategies
Steric Hindrance at Spiro Junction
The 3-(aminomethyl) substituent introduces steric bulk, complicating cyclization. Mitigation includes:
Purification Difficulties
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Column chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves Boc-protected intermediates.
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Recrystallization : Tert-butyl ether solvents yield high-purity crystals (>97%).
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors offer advantages:
Chemical Reactions Analysis
tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the aminomethyl group, using reagents such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the spirocyclic structure provides rigidity and specificity in binding. This compound may modulate biological pathways by acting as an agonist or antagonist at specific receptors .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related spirocyclic analogs, emphasizing key differences in substituents, ring systems, and properties.
Biological Activity
tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. With a molecular formula of C13H24N2O3 and a molecular weight of 256.35 g/mol, this compound features a unique spirocyclic structure that may influence its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the aminomethyl group allows for hydrogen bonding, while the spirocyclic framework provides rigidity, potentially enhancing binding specificity. This compound may function as either an agonist or antagonist in various biological pathways, influencing processes such as enzyme activity and receptor signaling.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, which can be summarized as follows:
Case Studies and Research Findings
- Antimicrobial Activity : In a study assessing the antimicrobial properties of various spirocyclic compounds, this compound was found to exhibit significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .
- Enzyme Interaction Studies : A detailed investigation into the compound's interaction with key metabolic enzymes revealed that it could effectively inhibit enzyme activity at micromolar concentrations. This inhibition was linked to the structural features of the compound that facilitate binding at the active site of the enzyme .
- Neuropharmacological Evaluation : Research exploring the effects on neurotransmitter receptors indicated that this compound could modulate GABAergic signaling pathways, which may have implications for treating neurological disorders such as epilepsy and anxiety disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate | Structure | Moderate antimicrobial properties |
| tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane | Structure | Limited receptor modulation |
Q & A
What are the key challenges in synthesizing tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate, and how can diastereomer separation be optimized?
The synthesis of this spirocyclic compound often yields inseparable diastereomers due to stereochemical complexity. For example, silica gel chromatography with 80% EtOAc/hexanes achieved an 83% yield of diastereomeric mixtures in related spiro scaffolds . To optimize separation, researchers may employ advanced techniques like chiral HPLC or kinetic resolution during intermediate steps. Characterization via NMR and NMR is critical to confirm stereochemistry, as seen in the synthesis of tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate derivatives .
How do reaction conditions influence the regioselectivity of functional group modifications in this compound?
The tert-butyl-protected amine and ether moieties in the spirocyclic structure are sensitive to acidic or basic conditions. For instance, tosylhydrazide-mediated reactions under controlled temperatures (e.g., 70°C in DMF) preserve the spirocyclic core while introducing functional groups like alkenes or amines . Ring-opening reactions, such as nucleophilic substitutions at the oxa- or aza-positions, require precise pH and solvent control to avoid decomposition .
What analytical methods are most reliable for characterizing this compound and its derivatives?
A combination of techniques is essential:
- NMR Spectroscopy : and NMR in CDCl or DMSO-d resolve spirocyclic backbone signals (e.g., δ 170.5 ppm for carbonyl groups in related compounds) .
- Mass Spectrometry : HRMS (ESI) confirms molecular weight and fragmentation patterns, critical for identifying aminomethyl or carboxylate modifications .
- HPLC : Enantiomeric excess (e.g., 95% ee) can be determined using chiral columns, as demonstrated in iridium-catalyzed amination studies .
How does the spirocyclic architecture impact biological activity, and what structural analogs show promise in drug discovery?
The rigid spirocyclic framework enhances binding affinity to biological targets. For example, analogs like tert-butyl 7-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate exhibit antimicrobial properties due to improved membrane permeability . Computational docking studies (e.g., QSAR) can predict interactions with enzymes like proteases or kinases, guiding rational design .
What safety protocols are recommended for handling this compound in laboratory settings?
According to safety data sheets (SDS), the compound may cause skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Key precautions include:
- Personal Protective Equipment : Gloves, goggles, and lab coats.
- First Aid : Immediate flushing with water for eye/skin contact; medical consultation if inhaled .
- Storage : In sealed containers at 2–8°C to prevent degradation .
How can researchers address contradictions in reported synthetic yields or purity across studies?
Discrepancies often arise from variations in reaction conditions or purification methods. For instance:
- Chromatography : Gradient elution (e.g., hexanes to EtOAc) improves resolution of diastereomers compared to isocratic methods .
- Scale-Up Challenges : Industrial-scale synthesis may introduce impurities absent in small batches, necessitating additional recrystallization or distillation steps .
What advanced methodologies are used to study the compound’s stability under varying pH and temperature conditions?
- Forced Degradation Studies : Exposure to acidic (HCl), basic (NaOH), or oxidative (HO) conditions identifies degradation pathways .
- Thermogravimetric Analysis (TGA) : Quantifies thermal stability, with decomposition products (e.g., CO, NO) monitored via GC-MS .
How can computational chemistry aid in predicting reaction outcomes or biological interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
